4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C13H6ClF3N2S |
|---|---|
Molecular Weight |
314.71 g/mol |
IUPAC Name |
4-chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H6ClF3N2S/c14-10-9-8(7-4-2-1-3-5-7)6-20-11(9)19-12(18-10)13(15,16)17/h1-6H |
InChI Key |
RAPMXNVDVLPLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Facile Three-Step Synthesis of 2-Trifluoromethylthieno[2,3-d]pyrimidine Derivatives
Song et al. (2014) reported a facile three-step synthesis of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives, which can be adapted for the preparation of the target compound:
- Step 1: Synthesis of 2-aminothiophene-3-carbonitrile derivatives via Gewald reaction or related methods.
- Step 2: Cyclization with trifluoroacetic acid derivatives or trifluoromethyl-containing reagents to introduce the trifluoromethyl group at position 2.
- Step 3: Chlorination at position 4 using reagents such as phosphoryl chloride (POCl₃) to afford the 4-chloro derivative.
This method offers mild conditions and good yields, with the trifluoromethyl group enhancing biological activity.
Chlorination of Thieno[2,3-d]pyrimidin-4-one Precursors
A common approach involves chlorination of thieno[2,3-d]pyrimidin-4-one or 4-hydroxy derivatives:
- Procedure: 4-Hydroxy-5-phenylthieno[2,3-d]pyrimidine is treated with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) at 80°C for 4 hours.
- Outcome: The hydroxyl group at position 4 is converted to a chloro substituent, yielding 4-chloro-5-phenylthieno[2,3-d]pyrimidine.
- Further Functionalization: Introduction of the trifluoromethyl group at position 2 can be achieved before or after chlorination depending on the synthetic plan.
This method is reported to give quantitative yields and is scalable.
Nucleophilic Aromatic Substitution on 4-Chloropyrimidine Intermediates
In a study by researchers designing EGFR inhibitors, the key intermediate 4-chloropyrimidine derivatives were synthesized by chlorination of 4-pyrimidinone precursors with POCl₃. Subsequent nucleophilic aromatic substitution with aniline derivatives in solvents like acetonitrile or ethanol afforded various substituted thieno[2,3-d]pyrimidines.
This strategy can be adapted to introduce the phenyl group at position 5 and maintain the chloro substituent at position 4, with trifluoromethylation introduced via appropriate reagents.
Multi-Step Synthesis via Gewald Reaction and Cyclization
The Gewald reaction is a key step in constructing the thiophene ring:
- Starting from ketones (e.g., acetophenone derivatives) and malononitrile, the Gewald reaction produces 2-aminothiophene-3-carbonitriles.
- Cyclization with formamide or formamide derivatives yields thieno[2,3-d]pyrimidin-4-one intermediates.
- Chlorination and trifluoromethylation follow as described above.
This method is well-documented for preparing various thieno[2,3-d]pyrimidine derivatives with substitutions at key positions.
- The use of phosphoryl chloride (POCl₃) is crucial for effective chlorination at position 4, providing high selectivity and yield.
- Introducing the trifluoromethyl group early in the synthesis enhances the stability and biological activity of intermediates.
- Catalytic amounts of DMF significantly improve the chlorination reaction efficiency with thionyl chloride.
- Solvent choice (acetonitrile, ethanol) and reaction temperature influence nucleophilic aromatic substitution yields.
- Multi-step routes involving Gewald reaction and cyclization are favored for structural diversity and functional group tolerance.
The preparation of 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves strategic construction of the thieno[2,3-d]pyrimidine core, followed by selective chlorination and trifluoromethylation. The most effective methods reported combine Gewald reaction-based thiophene formation, cyclization to the pyrimidine ring, and chlorination using POCl₃ or SOCl₂ with DMF catalysis. These approaches yield the target compound efficiently with good purity and scalability, supporting its further application in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. The compound has shown promising results against various cancer cell lines.
Case Study : A study evaluated the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity due to improved interactions with biological targets such as DNA and protein kinases .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 0.051 |
| Other derivatives | Panc-1 (pancreatic cancer) | 0.066 |
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Thieno[2,3-d]pyrimidines are known to exhibit antibacterial and antifungal activities.
Case Study : In a comparative study on various thieno[2,3-d]pyrimidine derivatives, the presence of the trifluoromethyl group was correlated with increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Other derivatives | Staphylococcus aureus | 18 |
Agrochemical Applications
The compound's unique properties have led to its investigation in agrochemical formulations. Its ability to modulate plant growth and resistance to pests makes it a candidate for developing new pesticides.
Case Study : Research indicated that thieno[2,3-d]pyrimidines could enhance plant resistance against certain pathogens while promoting growth under stress conditions .
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the phenyl and chloro groups contribute to the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thieno[2,3-d]pyrimidine Core
Key structural analogs differ in substituents at positions 2, 4, 5, and 6 of the thieno[2,3-d]pyrimidine core. Below is a comparative analysis:
Biological Activity
4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 189681-04-7 |
| Molecular Formula | C10H5ClN2S2 |
| Molecular Weight | 252.73 g/mol |
| IUPAC Name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine |
| PubChem CID | 735732 |
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacteria and fungi. In a study comparing different derivatives, certain compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.0227 µM to higher values depending on the substituents on the pyrimidine ring .
Anti-inflammatory Properties
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has also been explored. Compounds in this class have shown promising results in reducing paw edema in animal models, with inhibition percentages comparable to indomethacin, a standard anti-inflammatory drug . In particular, compounds with chloro and sulfur groups have been associated with enhanced anti-inflammatory activity.
Anticancer Activity
The anticancer properties of this compound are noteworthy. Recent studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cell lines through various mechanisms. For example, certain derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. In vitro studies indicated IC50 values ranging from 29 to 204 nM against different cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound likely inhibits receptor tyrosine kinases (RTKs), which play critical roles in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways by increasing pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Arrest : Some studies indicate that treatment with this compound leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation .
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial efficacy of thieno[2,3-d]pyrimidines against clinical isolates of bacteria and fungi. The results showed that specific modifications to the thieno-pyrimidine structure significantly enhanced antimicrobial potency .
Anti-inflammatory Study
In a comparative study against standard anti-inflammatory agents, several thieno[2,3-d]pyrimidines exhibited superior activity in reducing inflammation markers in vivo. The presence of specific substituents was correlated with increased efficacy .
Cancer Cell Line Studies
A recent research article demonstrated significant cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The most potent derivative showed an IC50 value comparable to established anticancer drugs like sunitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
